4-(Cyclohexyloxy)-2-isopropoxyphenol
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Overview
Description
4-(Cyclohexyloxy)-2-isopropoxyphenol is an organic compound characterized by the presence of a cyclohexyloxy group and an isopropoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-2-isopropoxyphenol can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. For this compound, the reaction would involve the use of cyclohexanol and isopropyl alcohol as starting materials, which are converted to their respective alkoxides using a strong base such as sodium hydride (NaH) or potassium hydride (KH). These alkoxides then react with a suitable phenol derivative to form the desired ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)-2-isopropoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-(Cyclohexyloxy)-2-isopropoxyphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-2-isopropoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclohexyloxy)-4-oxobutanoic acid
- 6-Chloro-4-(Cyclohexyloxy)-3-isopropylquinolin-2(1H)-one
Uniqueness
4-(Cyclohexyloxy)-2-isopropoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
4-cyclohexyloxy-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C15H22O3/c1-11(2)17-15-10-13(8-9-14(15)16)18-12-6-4-3-5-7-12/h8-12,16H,3-7H2,1-2H3 |
InChI Key |
PWAMFKKPELHLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC2CCCCC2)O |
Origin of Product |
United States |
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